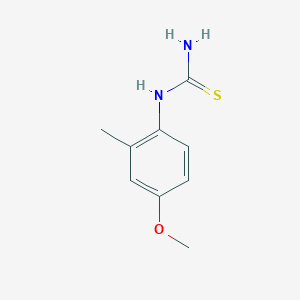
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid (2-Et-PAA) is a compound belonging to the class of organic acids. It is a colorless, odorless, and water-soluble compound, which is widely used in the pharmaceutical and agricultural industries. 2-Et-PAA has a variety of applications in the field of scientific research, due to its unique properties. These properties include its ability to act as a chelating agent, its low toxicity, and its ability to act as a buffer. In
作用機序
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several mechanisms of action. It acts as a chelating agent by forming complexes with metal ions. It also acts as a buffer by maintaining a constant pH in biochemical assays. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.
Biochemical and Physiological Effects
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several biochemical and physiological effects. It can act as a chelating agent, forming complexes with metal ions. It can also act as a buffer, maintaining a constant pH in biochemical assays. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is a reagent that can be used in organic synthesis. It can also act as an inhibitor of enzymes, and can be used to study enzyme kinetics.
実験室実験の利点と制限
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has several advantages for laboratory experiments. It is a colorless, odorless, and water-soluble compound, which makes it easy to work with. It is also relatively non-toxic, and can act as a chelating agent, buffer, and reagent in organic synthesis. However, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has some limitations for laboratory experiments. It can react with other compounds, and can interfere with certain biochemical reactions. In addition, it can be difficult to obtain in large quantities.
将来の方向性
The future of 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is promising, with a variety of potential applications in the field of scientific research. It can be used in the development of new pharmaceuticals, agrochemicals, and biocatalysts. In addition, it can be used to study enzyme kinetics, protein folding, and the investigation of DNA-protein interactions. Furthermore, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid can be used in the development of new chelating agents, buffers, and reagents for organic synthesis. Finally, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid can be used in the development of new inhibitors of enzymes.
合成法
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is synthesized using a two-step process. In the first step, 4-ethyl-1H-pyrazole is reacted with acetic anhydride in the presence of a catalyst. This reaction yields 2-(4-ethyl-1H-pyrazol-1-yl)acetamide. In the second step, the acetamide is reacted with an acid catalyst to produce 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid. The reaction is carried out in an inert atmosphere and at a temperature of about 70°C.
科学的研究の応用
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid has a variety of applications in the field of scientific research. It is used as a chelating agent in the preparation of metal complexes, as a buffer in biochemical assays, and as a reagent in organic synthesis. It is also used in the preparation of pharmaceuticals, agrochemicals, and biocatalysts. In addition, 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid is used in the study of enzyme kinetics, protein folding, and the investigation of DNA-protein interactions.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid involves the reaction of 4-ethyl-1H-pyrazole with chloroacetic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "4-ethyl-1H-pyrazole", "Chloroacetic acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-ethyl-1H-pyrazole (1.0 g, 0.01 mol) in ethanol (10 mL) and add chloroacetic acid (1.5 g, 0.01 mol) to the solution.", "Step 2: Add sodium hydroxide (1.0 g, 0.025 mol) to the solution and reflux for 4 hours.", "Step 3: Cool the reaction mixture and add water (10 mL).", "Step 4: Acidify the solution with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from ethanol to obtain 2-(4-ethyl-1H-pyrazol-1-yl)acetic acid as a white solid (yield: 70-80%)." ] } | |
CAS番号 |
1710472-05-1 |
製品名 |
2-(4-ethyl-1H-pyrazol-1-yl)acetic acid |
分子式 |
C7H10N2O2 |
分子量 |
154.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



